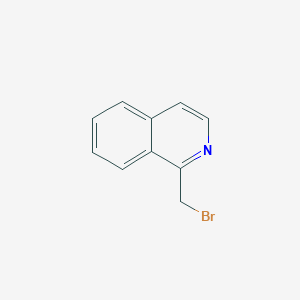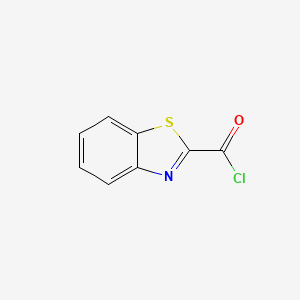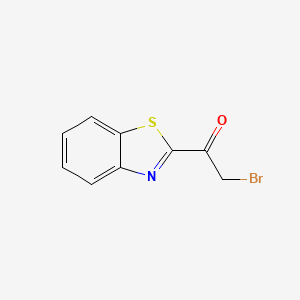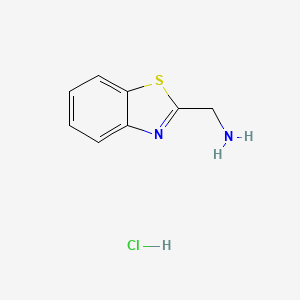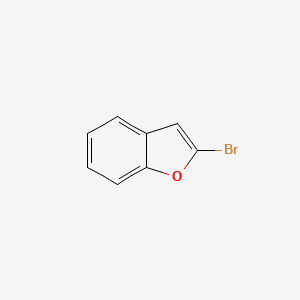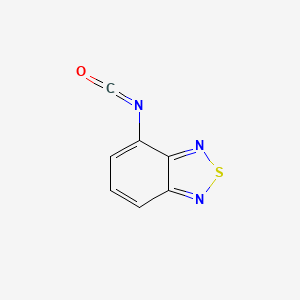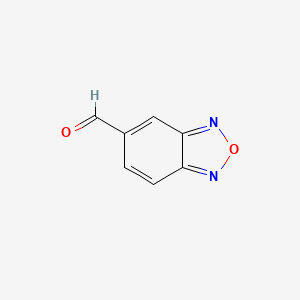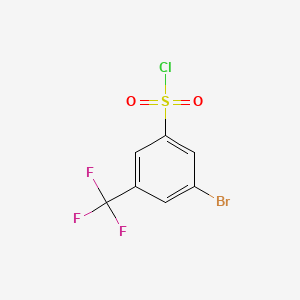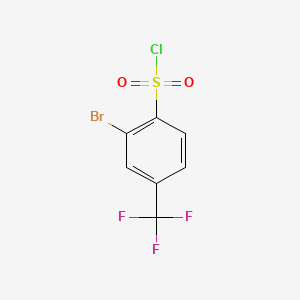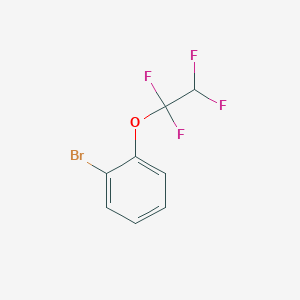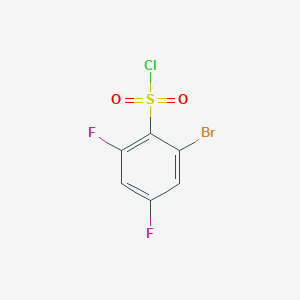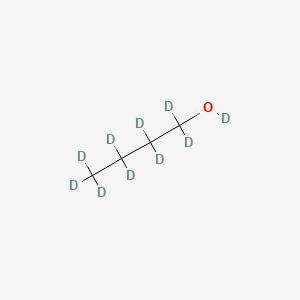
1-ブタノール-d10
概要
説明
Its molecular formula is CD3(CD2)2CD2OD, and it has a molecular weight of 84.18 g/mol . This compound is primarily used in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties.
科学的研究の応用
1-Butanol-d10 is widely used in scientific research, particularly in:
Chemistry: It is used as a solvent and a reagent in NMR spectroscopy to study molecular structures and dynamics.
Biology: It is used in metabolic studies to trace biochemical pathways involving butanol.
Medicine: It is used in pharmacokinetic studies to understand the metabolism and distribution of butanol in the body.
Industry: It is used in the production of deuterated compounds for various industrial applications
Safety and Hazards
1-Butanol-d10 is classified as a dangerous good for transport and may be subject to additional shipping charges . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and is classified as a flammable liquid, acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) . It is advised to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and keep away from sources of ignition .
将来の方向性
1-Butanol-d10 is a stable and non-flammable compound that has been utilized in various scientific research fields for many years. It has potential applications in proteomics research and in the study of combustion processes . As a deuterated compound, it is particularly useful in mechanistic and kinetic studies, where the isotopic labeling allows for tracking of specific atoms through the reaction pathway .
作用機序
Target of Action
1-Butanol-d10, also known as Butyl alcohol-d10, is primarily used as a solvent in various industrial applications
Biochemical Pathways
The butanol-production pathway in bacteria involves the conversion of butanal to butanol, catalyzed by butanol dehydrogenase . .
Pharmacokinetics
Its metabolism and excretion would depend on the specific biological system in which it is used .
Action Environment
The action, efficacy, and stability of 1-Butanol-d10 can be influenced by various environmental factors. For example, its solvent properties can be affected by temperature and pressure. Furthermore, its stability may be impacted by exposure to light or heat .
生化学分析
Biochemical Properties
1-Butanol-d10 plays a significant role in biochemical reactions, particularly in the study of metabolic processes. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the reduction step from butanoyl-CoA to butanal, catalyzed by CoA-acylating propionaldehyde dehydrogenase (PduP) . This interaction is crucial for understanding the metabolic flux and the role of acetyl-CoA in cellular metabolism.
Cellular Effects
1-Butanol-d10 affects various types of cells and cellular processes. It influences cell function by altering membrane fluidity, which can lead to cofactor leakage and loss of membrane potential . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to 1-Butanol-d10 can result in shifts in lipid composition, impacting membrane rigidity and fluidity .
Molecular Mechanism
At the molecular level, 1-Butanol-d10 exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. It is known to interact with enzymes involved in the butanol biosynthesis pathway, such as CoA-acylating propionaldehyde dehydrogenase . These interactions can lead to changes in gene expression and metabolic flux, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Butanol-d10 can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 1-Butanol-d10 is relatively stable, but its long-term effects on cellular function can vary depending on the experimental conditions . For instance, prolonged exposure to 1-Butanol-d10 can lead to changes in membrane composition and cellular metabolism.
Dosage Effects in Animal Models
The effects of 1-Butanol-d10 vary with different dosages in animal models. At lower doses, it may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects . For example, in rats, the oral LD50 for 1-butanol ranges from 0.7 to 2.1 g/kg body weight . These dosage-dependent effects are crucial for understanding the compound’s safety and efficacy in biochemical research.
Metabolic Pathways
1-Butanol-d10 is involved in several metabolic pathways, including the CoA-dependent pathway for butanol biosynthesis . It interacts with enzymes such as CoA-acylating propionaldehyde dehydrogenase and acetyl-CoA carboxylase, influencing the production of acetyl-CoA and other metabolites . These interactions are essential for understanding the compound’s role in cellular metabolism and energy production.
Transport and Distribution
Within cells and tissues, 1-Butanol-d10 is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation can affect its activity and function, influencing cellular processes and metabolic pathways.
Subcellular Localization
1-Butanol-d10 is localized in specific subcellular compartments, where it exerts its effects on cellular function. Targeting signals and post-translational modifications direct the compound to particular organelles, such as the mitochondria or endoplasmic reticulum . This subcellular localization is crucial for understanding the compound’s role in cellular metabolism and biochemical reactions.
準備方法
1-Butanol-d10 can be synthesized through various methods. One common synthetic route involves the reaction of 1-butanol with deuterium oxide (D2O) in the presence of a catalyst. Another method involves the use of deuterated reagents such as deuterium bromide (DBr) and deuterated sulfuric acid (D2SO4) under reflux conditions . Industrial production methods typically involve the large-scale use of these reactions to produce high-purity 1-butanol-d10.
化学反応の分析
1-Butanol-d10 undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to butanal-d10 or butanoic acid-d10 using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to butane-d10 using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions to form various deuterated derivatives.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts. The major products formed from these reactions are typically deuterated analogs of the corresponding hydrogenated compounds.
類似化合物との比較
1-Butanol-d10 is unique due to its complete deuteration, which distinguishes it from other similar compounds. Some similar compounds include:
1-Propanol-d8: A deuterated form of 1-propanol.
tert-Butanol-d10: A deuterated form of tert-butanol.
Ethanol-d6: A deuterated form of ethanol
These compounds share similar applications in NMR spectroscopy and other scientific research fields but differ in their molecular structures and specific uses.
特性
IUPAC Name |
1,1,1,2,2,3,3,4,4-nonadeuterio-4-deuteriooxybutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O/c1-2-3-4-5/h5H,2-4H2,1H3/i1D3,2D2,3D2,4D2,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHPLDYGYMQRHN-NWURLDAXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369765 | |
| Record name | 1-Butanol-d10 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34193-38-9 | |
| Record name | 1-Butanol-d10 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Butanol-d10 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can 1-Butanol-d10 be used to study reaction mechanisms?
A1: 1-Butanol-d10, with its ten deuterium atoms, acts as a valuable isotopic label in chemical reactions. [] For instance, when reacted with hydrochloric acid and zinc chloride, it primarily forms 1-chlorobutane-d9 and 2-chlorobutane-d9. Interestingly, only the 2-chlorobutane-d9 product shows a reduced deuterium content. [] This observation suggests a mechanism involving rapid intramolecular hydride transfer between carbons 2 and 3 in a cationic intermediate during the formation of 2-chlorobutane. This transfer must be faster than the hydrogen isotope exchange with the acid, highlighting the power of 1-Butanol-d10 in elucidating complex reaction pathways.
Q2: Can NMR spectroscopy be used to study 1-Butanol-d10 in gel systems?
A2: While 1-Butanol-d10 itself doesn't form gels, it serves as a solvent for studying gelation processes using NMR. [] Research shows that 1H NMR spectroscopy successfully detects p-α-cholesteryl-p‘-octoxystilbenoate (a gelator) dissolved in 1-Butanol-d10, even within the gel phase. [] This detection relies on the rapid exchange between gelator molecules dissolved in the liquid phase and those within "mobile" regions of the gel solid. This finding challenges previous notions that NMR could only detect gelator molecules in the liquid phase of gels.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
